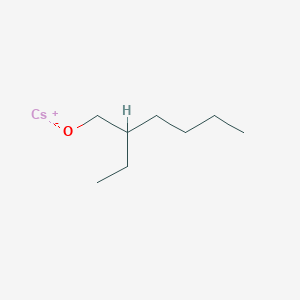

Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Caesium 2-ethylhexoxide (Cs2Et2O) is a unique chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 486°C, and is soluble in organic solvents such as octane and toluene. Cs2Et2O is often used as a catalyst in various chemical reactions, and its unique properties make it a valuable tool for scientists in the laboratory.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for Caesium 2-ethylhexoxide involves the reaction of 2-ethylhexanol with caesium hydroxide in an organic solvent.

Starting Materials

2-ethylhexanol, Caesium hydroxide, Organic solvent (octane/toluene)

Reaction

Add 2-ethylhexanol to a reaction flask, Add caesium hydroxide to the reaction flask, Add organic solvent to the reaction flask, Heat the reaction mixture to reflux, Stir the reaction mixture for several hours, Allow the reaction mixture to cool to room temperature, Extract the organic layer with water, Dry the organic layer with anhydrous sodium sulfate, Filter the organic layer to remove any solids, Concentrate the organic layer under reduced pressure, Purify the resulting product by column chromatography

Mécanisme D'action

The mechanism of action of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is not fully understood. It is believed that the compound acts as a Lewis acid, meaning that it accepts electrons from other molecules in order to form covalent bonds. This allows the compound to act as a catalyst in various chemical reactions, promoting the formation of covalent bonds between molecules. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to act as a sensitizer in photochemical reactions, allowing light to be absorbed by molecules and thus promoting the formation of new bonds.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) are not well understood. While it is believed to be relatively non-toxic, it is important to note that it is a strong irritant and can cause skin and eye irritation. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to be a carcinogen, and long-term exposure should be avoided.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) in lab experiments are numerous. It is a relatively inexpensive reagent, and its ability to promote the formation of covalent bonds between molecules makes it a valuable tool for scientists. Additionally, it is not highly toxic and can be safely handled in the laboratory.

The main limitation of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is its limited solubility. It is only soluble in organic solvents such as octane and toluene, which can be difficult to obtain in the laboratory. Additionally, its strong irritant properties can make it difficult to handle in the laboratory.

Orientations Futures

The future of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) research is promising. Scientists are currently exploring the use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a catalyst in the synthesis of complex molecules, as well as its potential use in the production of polymers. Additionally, researchers are investigating the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a sensitizer in photochemical reactions, and as a reagent in the synthesis of complex molecules. Finally, scientists are exploring the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a stabilizer for polymers.

Applications De Recherche Scientifique

Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is widely used in scientific research for its unique properties. It is often used as a catalyst in various chemical reactions, and its ability to promote the formation of covalent bonds between organic molecules makes it a valuable tool for scientists. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) has been used as a sensitizer in photochemical reactions, as a reagent in the synthesis of complex molecules, and as a stabilizer for polymers. It has also been used to catalyze the formation of polymers from monomers, and to catalyze the formation of polymers from polymers.

Propriétés

IUPAC Name |

cesium;2-ethylhexan-1-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSROBZVAGSHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[O-].[Cs+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17CsO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)